N-(2-Ethoxyethyl)benzylamine
Overview
Description
“N-(2-Ethoxyethyl)benzylamine” is a chemical compound with the molecular formula C11H17NO . It is also known by other names such as N-Benzyl-2-ethoxyethanamine and N-(2-Ethoxyethyl)benzenemethanamine .
Synthesis Analysis
The synthesis of benzylamines, which includes “N-(2-Ethoxyethyl)benzylamine”, can be achieved through various methods. One common method is the S N 2 alkylation of ammonia or an alkylamine with an alkyl halide . Another method involves the use of a Mn (I) pincer catalyst for an atom-economic and highly efficient N-alkylation of amines with alcohols .
Scientific Research Applications
Ambroxol as a Mucoactive Agent in Respiratory Diseases N-(2-Ethoxyethyl)benzylamine, commonly referred to by its derivative name Ambroxol, has been extensively studied for its mucoactive properties and its application in treating respiratory diseases. Ambroxol is an over-the-counter product, widely utilized as a secretolytic therapy for managing acute and chronic bronchopulmonary disorders characterized by abnormal mucus secretion and impaired mucus transport. Clinical evidence suggests that Ambroxol is efficacious and well-tolerated in pediatric patients, including infants as young as 1 month old, for its licensed indications. Studies highlight its significant benefits in improving clinical outcomes across various age groups, underscoring its role in enhancing the management of respiratory conditions (Kantar et al., 2020).
Potential Beyond Mucoactivity Beyond its primary mucoactive effects, Ambroxol has demonstrated multiple pharmacological activities that may offer additional therapeutic benefits in the treatment of respiratory disorders. These include antioxidant, anti-inflammatory, local anesthetic, and surfactant synthesis stimulatory activities. There's also evidence suggesting antiviral and antibacterial properties, indicating a broader spectrum of potential applications in managing airway diseases. These multifaceted pharmacological properties suggest that Ambroxol could have a more comprehensive impact on airway health, beyond merely serving as a mucolytic agent. Further research is encouraged to explore these additional benefits and understand their clinical implications more fully (Paleari et al., 2011).
Future Directions
“N-(2-Ethoxyethyl)benzylamine” has been evaluated for its post-combustion CO2 capture performance. It is projected that this solvent can operate at a regeneration heat rate of 2.0 GJ per tonne CO2 for post-combustion capture, and at a total cost of capture of $50.6/tonne CO2. With further process optimization, significant reductions in the capture cost are predicted .
properties
IUPAC Name |
N-benzyl-2-ethoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXJHAMRAXFCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217765 | |
Record name | N-(2-Ethoxyethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30217765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxyethyl)benzylamine | |
CAS RN |
67411-38-5 | |
Record name | N-(2-Ethoxyethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67411-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Ethoxyethyl)benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067411385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Ethoxyethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30217765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-ethoxyethyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.